molecular formula C16H26N2O2 B13092343 (R)-3-(N-Boc-N-methylamino)-4-phenyl-butanamine

(R)-3-(N-Boc-N-methylamino)-4-phenyl-butanamine

Cat. No.: B13092343
M. Wt: 278.39 g/mol
InChI Key: LBOLLFZVFNAIGT-AWEZNQCLSA-N
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Description

®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine is a chiral amine compound that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-4-phenyl-2-butanone.

    Reductive Amination: The chiral precursor undergoes reductive amination with N-Boc-N-methylamine in the presence of a reducing agent like sodium triacetoxyborohydride. This step forms the desired amine with the Boc protecting group.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the pure ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine.

Industrial Production Methods

Industrial production of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as crystallization or recrystallization to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Deprotection: Yields the free amine ®-3-(N-methylamino)-4-phenyl-butanamine.

    Substitution: Forms various substituted amines depending on the electrophile used.

    Oxidation and Reduction: Forms oxidized or reduced derivatives of the original compound.

Scientific Research Applications

®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Chiral Catalysis: Utilized in the development of chiral catalysts for asymmetric synthesis.

    Biological Studies: Investigated for its potential biological activity and interactions with biological targets.

Mechanism of Action

The mechanism of action of ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine: is similar to other Boc-protected amines such as:

Uniqueness

    Structural Features: The presence of a phenyl group and the specific chiral center make ®-3-(N-Boc-N-methylamino)-4-phenyl-butanamine unique compared to other Boc-protected amines.

    Applications: Its specific structure allows for unique interactions in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

tert-butyl N-[(2R)-4-amino-1-phenylbutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18(4)14(10-11-17)12-13-8-6-5-7-9-13/h5-9,14H,10-12,17H2,1-4H3/t14-/m0/s1

InChI Key

LBOLLFZVFNAIGT-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCN)CC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCN)CC1=CC=CC=C1

Origin of Product

United States

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